N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for the parent free base compound is 6-[4-(dimethylamino)piperidin-1-yl]pyridin-3-amine. This nomenclature reflects the complex substitution pattern where a piperidine ring bearing a dimethylamino group at the 4-position is connected through its nitrogen atom at the 1-position to the 6-position of a pyridine ring that carries an amino group at the 3-position. The dihydrochloride designation indicates that two hydrochloric acid molecules are associated with the compound, typically protonating the available nitrogen atoms to form a stable salt form.
The structural formula reveals a bicyclic system connected through a carbon-nitrogen bond, with the molecular backbone consisting of C12H20N4 for the free base. The piperidine ring adopts a chair conformation in its lowest energy state, while the pyridine ring maintains its planar aromatic character. The dimethylamino substituent on the piperidine ring introduces additional conformational flexibility, allowing rotation around the carbon-nitrogen bond. This structural arrangement creates multiple potential sites for hydrogen bonding and electrostatic interactions, particularly in the protonated dihydrochloride form.
The three-dimensional arrangement of atoms shows the piperidine and pyridine rings positioned to allow optimal spacing between the nitrogen-containing functional groups. The dimethyl groups on the piperidine nitrogen can adopt various conformations, with staggered arrangements being energetically favored. The amino group on the pyridine ring provides an additional hydrogen bond donor site, contributing to the overall polarity and water solubility of the compound, especially in its dihydrochloride salt form.
CAS Registry Number and Molecular Weight Analysis
The Chemical Abstracts Service registry number for the parent free base 6-(4-(dimethylamino)piperidin-1-yl)pyridin-3-amine is 1007869-43-3. This unique identifier serves as the definitive reference for this specific chemical structure in databases and regulatory submissions worldwide. The CAS number system ensures unambiguous identification regardless of naming variations or structural representation differences across different sources and nomenclature systems.
The molecular weight analysis reveals significant differences between the free base and dihydrochloride forms. The parent compound 6-(4-(dimethylamino)piperidin-1-yl)pyridin-3-amine has a molecular weight of 220.31 grams per mole. For the dihydrochloride salt, the molecular weight increases substantially due to the addition of two hydrochloric acid molecules, each contributing 36.46 grams per mole, resulting in a total molecular weight of approximately 293.23 grams per mole for the dihydrochloride form.
Table 1: Molecular Weight Comparison
| Form | Molecular Formula | Molecular Weight (g/mol) | Additional Mass from HCl |
|---|---|---|---|
| Free Base | C₁₂H₂₀N₄ | 220.31 | - |
| Dihydrochloride | C₁₂H₂₂Cl₂N₄ | 293.23 | 72.92 |
The molecular weight determination becomes crucial for stoichiometric calculations in synthetic procedures and analytical method development. The substantial increase in molecular weight upon salt formation affects dissolution rates, crystallization behavior, and pharmaceutical formulation characteristics. Additionally, the molecular weight data serves as a primary verification parameter in mass spectrometric analysis and purity assessment protocols.
SMILES Notation and InChI Key Representation
The Simplified Molecular Input Line Entry System notation for 6-(4-(dimethylamino)piperidin-1-yl)pyridin-3-amine is CN(C)C1CCN(CC1)C2=NC=C(C=C2)N. This linear notation efficiently captures the complete connectivity pattern of the molecule, starting with the dimethylamino group (CN(C)) attached to the piperidine ring (C1CCN(CC1)), which connects to the pyridine system (C2=NC=C(C=C2)N) bearing the amino substituent.
The SMILES representation demonstrates the systematic approach to encoding molecular structure in a text-based format. The notation begins with the dimethyl groups on nitrogen, progresses through the piperidine ring connectivity, and concludes with the pyridine ring structure including the amino substitution. This encoding method enables rapid database searching and computational analysis while maintaining complete structural information in a compact format.
The International Chemical Identifier Key for this compound provides an additional layer of structural verification. The InChI Key serves as a fixed-length condensed representation derived from the full InChI string, offering a robust method for database indexing and structure verification. While the complete InChI string contains detailed stereochemical and connectivity information, the InChI Key provides a practical identifier for computational applications and database management systems.
Table 2: Structural Identifiers Comparison
| Identifier Type | Representation | Character Length | Primary Use |
|---|---|---|---|
| SMILES | CN(C)C1CCN(CC1)C2=NC=C(C=C2)N | 31 | Structure encoding |
| InChI Key | QGKYCNGOJVIHDR-UHFFFAOYSA-N | 27 | Database indexing |
| CAS Number | 1007869-43-3 | 12 | Registry identification |
The computational descriptors enable automated structure verification and property prediction algorithms. These identifiers collectively provide multiple independent methods for confirming molecular identity and facilitate integration across different chemical databases and software platforms. The systematic use of these notation systems ensures consistency in chemical communication and reduces the likelihood of structural misidentification in research and development applications.
Properties
IUPAC Name |
N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15(2)11-3-4-12(14-9-11)10-5-7-13-8-6-10;;/h3-4,9-10,13H,5-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIAHSOXFCMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials Preparation
The initial step involves synthesizing or procuring pyridine derivatives functionalized to allow substitution at the 3- and 6-positions. Piperidine or its derivatives are prepared or obtained to serve as the piperidin-4-yl substituent.
Coupling Reactions
The key step is the coupling of the pyridine ring with the piperidine substituent. This is typically performed via nucleophilic substitution or palladium-catalyzed cross-coupling reactions under controlled conditions.
- Catalysts : Palladium-based catalysts such as bis(triphenylphosphine)palladium(II) dichloride are commonly used to facilitate coupling.
- Bases : Organic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate may be employed to deprotonate intermediates and drive the reaction.
- Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene are preferred for their ability to dissolve reactants and stabilize intermediates.
Introduction of the N,N-Dimethylamino Group
The N,N-dimethylamino functionality is introduced via amination reactions, often involving dimethylamine or its equivalents reacting with an activated pyridine intermediate. This step may require:
- Controlled temperature to prevent side reactions.
- Use of protecting groups if other reactive sites are present.
- Purification steps to isolate the desired amine.
Formation of the Dihydrochloride Salt
The free base of N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid under controlled conditions. This salt formation enhances:
- Compound stability.
- Solubility in aqueous media.
- Handling and storage properties.
Representative Preparation Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-piperidin-4-ylpyridine derivative | React pyridine derivative with piperidine under palladium-catalyzed coupling conditions | Catalyst: Pd(PPh3)2Cl2; Base: K2CO3; Solvent: DMF; Temp: 80-100°C |
| 2 | Amination at 3-position with dimethylamine | React intermediate with dimethylamine in presence of base | Temp: 50-70°C; Solvent: THF or MeOH |
| 3 | Purification of free base | Extraction, crystallization, or chromatography | Ensures removal of impurities |
| 4 | Salt formation | Treat free base with HCl in ethanol or water | Yields dihydrochloride salt |
| 5 | Final purification | Recrystallization from suitable solvent | Achieves high purity |
Research Findings and Optimization
- Reaction Yields : Optimized palladium-catalyzed coupling reactions yield up to 75-85% of the intermediate pyridine-piperidine compound.
- Purity : Purification via recrystallization and chromatography achieves >98% purity.
- Reaction Time : Coupling reactions typically require 12-24 hours for completion.
- Temperature Control : Maintaining temperatures within specified ranges minimizes side reactions and degradation.
- Solvent Choice : Polar aprotic solvents enhance reaction rates and selectivity.
Comparative Analysis of Preparation Approaches
| Aspect | Method A: Palladium-Catalyzed Coupling | Method B: Nucleophilic Substitution |
|---|---|---|
| Catalyst | Pd(PPh3)2Cl2 | None or base-mediated |
| Reaction Conditions | 80-100°C, inert atmosphere | 60-80°C, often longer reaction time |
| Yield | 75-85% | 50-65% |
| Purity | >98% | ~90-95% |
| Scalability | High | Moderate |
| Cost | Higher due to catalyst | Lower |
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |
| Base | Potassium carbonate or DIPEA |
| Solvent | DMF, THF, or toluene |
| Reaction Temperature | 50-100°C |
| Reaction Time | 12-24 hours |
| Yield | 75-85% (coupling step) |
| Purity | >98% (final product) |
| Salt Formation Agent | Hydrochloric acid |
Chemical Reactions Analysis
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide , leading to the formation of corresponding N-oxides .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride , resulting in the formation of secondary amines .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides , forming various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride has been explored for its potential as an anti-tubercular agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 μM . The ability to inhibit bacterial growth makes this compound a candidate for developing new anti-tuberculosis therapies.
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies indicate that similar piperidine derivatives have shown efficacy in treating conditions such as schizophrenia by modulating potassium channels (KCNQ) which are implicated in dopaminergic signaling . This highlights the potential of this compound in neuropharmacological applications.
Autoimmune Diseases
Recent patents have proposed the use of N,N-Dimethyl derivatives in treating autoimmune diseases. The mechanism involves modulation of immune responses, suggesting the compound could serve as a therapeutic agent in conditions such as rheumatoid arthritis or lupus .
Case Study 1: Anti-Tubercular Activity
In a study published in RSC Advances, researchers synthesized various derivatives of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine and evaluated their anti-tubercular properties. Among the tested compounds, several displayed promising results with low IC50 values, indicating potent activity against Mycobacterium tuberculosis .
Case Study 2: Neuropharmacological Effects
A study investigating the effects of piperidine derivatives on KCNQ channels revealed that compounds similar to N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine can effectively enhance potassium ion flow, leading to potential therapeutic effects in schizophrenia models . This suggests a pathway for future clinical applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular mechanisms are still under investigation, but it is believed to involve binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Position Variants
QY-1631 : N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride (CAS: 1501756-03-1)
- Structural Difference : The piperidine substituent is at position 4 of the pyridine ring, and the dimethylamine group is at position 2 instead of position 3.
- Impact : Positional isomerism may alter electronic distribution, affecting binding affinity to biological targets. For example, the 2-amine group could influence hydrogen bonding interactions differently than the 3-amine in the target compound .
N,N,2-Trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride (CAS: 1361114-80-8)
- Structural Difference : A methyl group at position 2 and a piperidin-3-yl group at position 6 (vs. piperidin-4-yl in the target compound).
Functional Group Variants
QY-3520 : N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride (CAS: 1858242-40-6)
- Structural Difference : Replaces the 3-amine group with a carboxamide at position 2.
- Impact : The carboxamide introduces hydrogen-bonding capability, which could enhance solubility and target engagement compared to the tertiary amine in the target compound. This modification is often employed to improve metabolic stability .
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (CAS: 1354954-33-8)
- Structural Difference : Pyrimidine core with a pyrrolidin-3-yloxy substituent and diethylamine group.
- Impact : The pyrimidine ring and ether linkage may confer distinct electronic properties, influencing bioavailability and selectivity for kinase targets compared to the pyridine-based target compound .
Heterocycle Variants
N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine Dihydrochloride
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | QY-1631 | QY-3520 | Pyridazine Analog |
|---|---|---|---|---|
| Molecular Weight | 292.25 | 292.25 | 320.25 | ~300 (estimated) |
| logP (Predicted) | 1.8 | 1.6 | 1.2 | 2.1 |
| Solubility | High (dihydrochloride) | High | Moderate (carboxamide) | Low (pyridazine) |
| Bioavailability | Moderate | Moderate | High | Low |
Key Observations :
- The dihydrochloride salt form ensures high solubility across analogs.
- Pyridazine-based analogs may face challenges in bioavailability due to reduced solubility .
Biological Activity
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride, a compound characterized by its unique piperidine and pyridine structures, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known to influence the compound's biological activity.
- Pyridine Moiety : A five-membered aromatic ring that contributes to the compound's interaction with biological targets.
This compound is typically encountered in its dihydrochloride salt form, enhancing its solubility in aqueous environments, which is advantageous for various biological applications.
Antimicrobial and Anticancer Properties
This compound has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structural features exhibit significant activity against various pathogens and cancer cell lines. For instance, derivatives of piperidine have shown promising results in inhibiting tumor growth in vitro and in vivo models .
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are crucial for cell proliferation and survival .
Case Studies and Experimental Data
- Anticancer Activity :
- Antimicrobial Activity :
- The compound was tested against a range of bacterial strains, showing effective inhibition at varying concentrations. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of pyridine derivatives followed by dihydrochloride salt formation. For analogous piperidine-pyridine compounds, key steps include nucleophilic substitution (e.g., using methylating agents for dimethyl groups) and purification via recrystallization. Optimization may involve adjusting pH during salt formation (to ensure stoichiometric HCl addition) and monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) to confirm ≥98% purity, as demonstrated for structurally related pyridine derivatives .
- NMR Spectroscopy : Analyze and spectra in deuterated solvents (e.g., DO or DMSO-d) to verify substituent positions and salt formation .
- Mass Spectrometry : Employ ESI+ to validate molecular weight and fragmentation patterns .
Q. What are the solubility properties and storage requirements for this compound?
- Methodological Answer :
- Solubility : Likely soluble in polar solvents (water, methanol) due to its dihydrochloride salt form. Pre-screening in DMSO (for biological assays) or aqueous buffers is advised.
- Storage : Store in airtight containers at 2–8°C with desiccants to prevent hygroscopic degradation, as recommended for similar hygroscopic dihydrochloride salts .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Follow fire-fighting measures for hygroscopic salts: use CO extinguishers and avoid water jets to prevent dispersion .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential antimicrobial activity, given its structural similarity to cationic antiseptics?
- Methodological Answer :
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains using broth microdilution to determine MIC values. Octenidine dihydrochloride (a structurally distinct but cation-active antiseptic) showed efficacy via cell envelope disruption, suggesting a similar mechanism could be explored .
- Biofilm Inhibition : Use crystal violet staining to assess biofilm formation suppression in burn wound models .
Q. How should discrepancies in stability data (e.g., pH-dependent degradation) be addressed?
- Methodological Answer :
- Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH).
- Compare degradation products via LC-MS and correlate with structural analogs (e.g., piperidinyl amine hydrochlorides) to identify labile functional groups .
Q. What computational tools can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use PubChem-derived 3D structures (e.g., InChI key) to model binding to receptors like dopamine or histamine receptors, leveraging homology modeling for unexplored targets .
- QSAR Studies : Correlate substituent effects (e.g., dimethyl groups, piperidine ring) with bioactivity using datasets from related pyridine derivatives .
Q. What in vivo models are suitable for studying pharmacological mechanisms?
- Methodological Answer :
- Burn Wound Models : Assess antimicrobial efficacy in rodent models, mimicking protocols for octenidine dihydrochloride, which prevented P. aeruginosa colonization in eschar tissue .
- Neuropharmacology : Test CNS penetration using blood-brain barrier (BBB) permeability assays, given the piperidine moiety’s prevalence in neuroactive compounds .
Data Contradiction Analysis
Q. How can conflicting reports on cytotoxicity be resolved?
- Methodological Answer :
- Compare cell lines (e.g., fibroblasts vs. epithelial cells) and exposure times. For example, octenidine dihydrochloride showed no in vivo cytotoxicity despite in vitro concerns, highlighting the need for context-specific assays .
- Use live/dead staining and ATP assays to distinguish membrane disruption from metabolic inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
